molecular formula C20H26FN3O B6695122 N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine

N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine

Cat. No.: B6695122
M. Wt: 343.4 g/mol
InChI Key: BAFYWHXORZLTGP-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine is a complex organic compound that features a combination of fluorophenyl, pyridine, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O/c1-20(2,24-11-13-25-14-12-24)15-23-19(18-5-3-4-10-22-18)16-6-8-17(21)9-7-16/h3-10,19,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFYWHXORZLTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Morpholine Ring: The morpholine ring is typically synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Coupling Reactions: The final step involves coupling the pyridine, fluorophenyl, and morpholine moieties using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in drug discovery programs aimed at developing new medications.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine
  • N-[(4-bromophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine
  • N-[(4-methylphenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine

Uniqueness

N-[(4-fluorophenyl)-pyridin-2-ylmethyl]-2-methyl-2-morpholin-4-ylpropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its analogs.

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